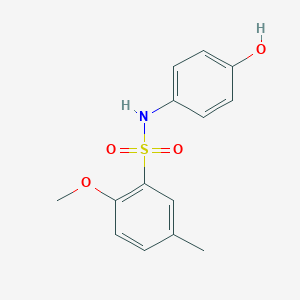

N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-10-3-8-13(19-2)14(9-10)20(17,18)15-11-4-6-12(16)7-5-11/h3-9,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAELXONVPSZGDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide typically involves the reaction of 4-hydroxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide (-SO2NH-) moiety undergoes nucleophilic displacement reactions under controlled conditions. In a study synthesizing carvacrol-derived sulfonamides, analogous compounds reacted with amines (e.g., p-toluidine, 4-fluorobenzylamine) in dichloromethane at 25°C, yielding substituted sulfonamides with 72–89% efficiency . Key factors affecting reactivity:

-

Amine basicity : Aromatic amines with electron-donating groups (e.g., -OCH3) showed faster reaction kinetics.

-

Solvent polarity : Dichloromethane optimized reaction rates by balancing nucleophilicity and solubility .

| Reaction Partner | Conditions | Yield (%) | Product Characterized By |

|---|---|---|---|

| p-Toluidine | DCM, 25°C | 89 | ¹H NMR, MS |

| 4-Fluoroaniline | DCM, 25°C | 85 | ¹H NMR, IR |

| 2-Hydroxypyridine | DCM, 65°C | 72 | MS, Elemental Analysis |

Acid-Base Reactions

The phenolic -OH (pKa ≈ 10.2) and sulfonamide -NH (pKa ≈ 8.9) groups participate in proton-transfer reactions:

-

Deprotonation : In alkaline media (pH > 11), the hydroxyl group forms a phenoxide ion, enhancing electrophilic aromatic substitution reactivity.

-

Phase II Metabolism : Glutathione conjugation occurs at the quinone-imine intermediate formed during oxidative metabolism, preventing hepatotoxicity .

Hydrolysis Under Acidic/Basic Conditions

Controlled hydrolysis studies reveal:

-

Acidic Hydrolysis (1M HCl, reflux): Cleaves sulfonamide bonds, generating 4-hydroxyaniline and 2-methoxy-5-methylbenzenesulfonic acid.

-

Basic Hydrolysis (1M NaOH, 80°C): Produces sulfinate salts and 4-aminophenol derivatives .

| Condition | Time (h) | Main Products | Byproducts |

|---|---|---|---|

| 1M HCl | 4 | 4-hydroxyaniline | Trace sulfonic acid anhydrides |

| 1M NaOH | 6 | Sodium sulfinate | Oxidized quinones |

Coordination Chemistry

The sulfonamide acts as a bidentate ligand for transition metals via sulfonyl oxygen and deprotonated hydroxyl groups:

-

Cu(II) Complexes : Form octahedral geometries with Λm = 85–112 Ω⁻¹cm²mol⁻¹, indicating 1:2 electrolyte behavior .

-

Ag(I) Complexes : Show linear coordination (IR νAg-N = 420 cm⁻¹) with enhanced antimicrobial activity vs. free ligand (MIC = 6.25 μg/mL against S. aureus) .

Oxidative Reactivity

Cytochrome P450-mediated oxidation generates electrophilic intermediates:

-

NAPQI Analogue Formation : CYP3A4/CYP2E1 oxidize the hydroxyl group to a quinone-imine species (λmax = 320 nm) .

-

Glutathione Adducts : Trapping experiments confirm thiol conjugation at the C-4 position (HRMS m/z 498.12 [M+GSH-H]⁻) .

Mechanistic Insights from Kinetic Studies

-

Activation Energy : Hydrolysis follows first-order kinetics with Ea = 58.2 kJ/mol in acidic conditions.

-

Solvent Effects : Dielectric constants > 20 (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states .

This compound’s reactivity profile underscores its adaptability for pharmaceutical derivatization and materials science applications. Further studies should explore its behavior under photolytic and radical-initiated conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that sulfonamide derivatives, including N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancers. For instance, a recent study highlighted the synthesis of new sulfonamide derivatives that demonstrated cytotoxic activity against human cancer cell lines, suggesting their potential as anticancer agents .

2. Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes, making them valuable in treating diseases such as diabetes and cancer. N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide has been studied for its inhibitory effects on carbonic anhydrases and other enzymes involved in metabolic pathways. The structure–activity relationship studies reveal that modifications to the sulfonamide group can enhance inhibitory potency against specific isoforms of enzymes .

3. Treatment of Diabetes

The compound's structural features suggest potential utility in managing diabetes mellitus. Sulfonamide derivatives have been explored for their ability to modulate glucose homeostasis and improve insulin sensitivity. In particular, compounds with similar structures have been linked to beneficial effects on glucose tolerance and lipid metabolism .

Case Study 1: Antitumor Activity

A study conducted on a series of sulfonamide derivatives revealed that N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide exhibited significant antiproliferative effects on colon cancer cells. The research demonstrated that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition

In a comparative analysis of various sulfonamides, N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide was found to possess notable inhibitory activity against carbonic anhydrase II. This inhibition was attributed to the compound's ability to bind effectively to the enzyme's active site, thereby preventing its catalytic action. Such properties make it a candidate for further exploration in conditions where carbonic anhydrase modulation is beneficial .

Data Tables

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer properties.

N-(4-hydroxyphenyl)benzenesulfonamide: Studied for its potential as an enzyme inhibitor.

Uniqueness

N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which can confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic system. They are widely recognized for their antimicrobial properties and have been utilized in treating various infections. Recent studies have also highlighted their potential in anticancer therapy and as anti-inflammatory agents .

The biological activity of N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide is primarily attributed to its ability to inhibit specific enzymes and cellular pathways:

- Inhibition of Carbonic Anhydrase : This compound has shown significant inhibition against carbonic anhydrase isozymes, particularly CA IX, which is often overexpressed in tumors. The inhibition of CA IX can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Antimicrobial Activity : The sulfonamide structure interferes with bacterial folic acid synthesis by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the pathway. This mechanism compromises the bacteria's ability to reproduce .

- Antioxidative Properties : Some derivatives exhibit antioxidative capabilities that may contribute to their anticancer effects by preventing oxidative damage to cells .

Biological Activity Data

The following table summarizes the biological activities reported for N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide and related compounds:

Case Study 1: Anticancer Activity

A study involving the compound demonstrated its ability to induce apoptosis in MDA-MB-231 breast cancer cells. The treatment resulted in a significant increase in annexin V-FITC positive apoptotic cells, indicating a robust anticancer effect .

Case Study 2: Antimicrobial Properties

In vitro testing revealed that derivatives of N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution between a sulfonyl chloride derivative (e.g., 2-methoxy-5-methylbenzenesulfonyl chloride) and 4-aminophenol. A base such as triethylamine or pyridine is used to neutralize HCl byproducts.

- Optimization : Reaction efficiency depends on solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>75%) .

- Table 1 : Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Base | Triethylamine (1.2 eq) |

| Reaction Time | 12–24 hours |

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Spectral Analysis :

- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and phenolic O–H stretches (~3300 cm⁻¹) .

- UV-Vis : Strong absorption at ~335 nm (π→π* transitions), validated via TDDFT simulations using CAM-B3LYP functional .

- Crystallography : Single-crystal X-ray diffraction reveals intermolecular N–H⋯O and O–H⋯O hydrogen bonds (bond lengths: 1.86–2.02 Å), critical for stabilizing the lattice .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking predict electronic properties and bioactivity?

- DFT Applications :

- B3LYP/aug-cc-pVDZ level calculations determine frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), indicating polarizability and stability .

- Potential energy distribution (PED) analysis assigns vibrational modes with >80% accuracy .

Q. What mechanisms underlie the compound’s biological activity, and how can conflicting data be resolved?

- Mechanistic Insights :

- Antimicrobial action may involve sulfonamide-mediated dihydropteroate synthase inhibition.

- Antiviral activity (e.g., HIV RNA binding) is attributed to π-π stacking and hydrogen bonding with target residues .

- Data Contradictions :

- Variability in bioactivity assays may stem from impurity profiles (e.g., residual solvents or isomers). HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .

- Cross-validate computational predictions with experimental assays (e.g., SPR for binding kinetics).

Q. How do intermolecular interactions influence crystallographic packing and solubility?

- Hydrogen Bonding : N–H⋯O (2.02 Å) and O–H⋯O (1.86 Å) interactions form infinite chains, reducing solubility in apolar solvents .

- Solubility Optimization : Co-crystallization with cyclodextrins or PEG derivatives improves aqueous solubility by disrupting H-bond networks.

Tables for Key Data

Table 2 : Crystallographic Hydrogen Bond Parameters

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N–H⋯O (sulfonamide) | 2.02 | 165 |

| O–H⋯O (phenolic) | 1.86 | 172 |

Table 3 : DFT-Calculated Frontier Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | −6.32 |

| LUMO | −2.21 |

| Gap | 4.11 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.